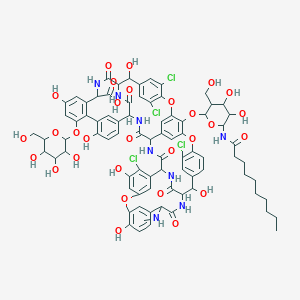

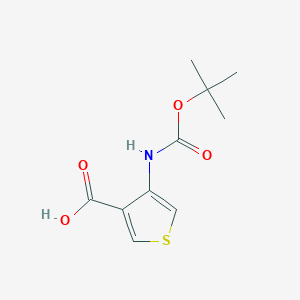

Ácido 4-((terc-butoxicarbonil)amino)tiofeno-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid, also known as 4-BOC-ATPA, is an organic compound belonging to the class of thiophene derivatives. It is a synthetic derivative of thiophene, an aromatic heterocyclic compound with four carbon atoms, one sulfur atom, and one nitrogen atom. 4-BOC-ATPA is a versatile compound that has a wide range of applications in organic synthesis, drug discovery, and scientific research.

Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto se utiliza a menudo en la síntesis orgánica debido a su estructura y reactividad únicas . El grupo terc-butoxicarbonil (Boc) es un grupo protector común utilizado en la síntesis orgánica, particularmente para aminas .

Síntesis de péptidos

El compuesto se ha utilizado en la síntesis de dipéptidos . El grupo terc-butoxicarbonil (Boc) es un grupo protector común en la síntesis de péptidos, evitando reacciones secundarias no deseadas .

Síntesis de líquidos iónicos de aminoácidos

El compuesto se ha utilizado en la síntesis de líquidos iónicos de aminoácidos protegidos con terc-butoxicarbonil . Estos líquidos iónicos tienen aplicaciones potenciales en varios campos, incluida la química verde y la biotecnología .

Ciencia de materiales

Debido a la presencia del anillo de tiofeno, este compuesto podría utilizarse potencialmente en la síntesis de semiconductores orgánicos u otros materiales con propiedades electrónicas interesantes .

Investigación farmacéutica

El compuesto podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos. El grupo Boc se utiliza a menudo en la síntesis de fármacos para proteger las aminas de reacciones no deseadas .

Investigación bioquímica

El compuesto podría utilizarse en la investigación bioquímica, particularmente en estudios que involucran la síntesis y modificación de proteínas .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its amino and carboxylic acid groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in peptide bond formation and other amine-specific reactions. The carboxylic acid group can form ester or amide bonds, making this compound a versatile building block in organic synthesis .

Cellular Effects

The effects of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the deprotected amine can interact with cellular receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Additionally, the carboxylic acid group can participate in metabolic reactions, influencing cellular energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid exerts its effects through several mechanisms. The Boc group can be removed under acidic conditions, revealing the free amine, which can then form hydrogen bonds or ionic interactions with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the carboxylic acid group can form covalent bonds with nucleophiles, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid can change over time. The stability of the Boc group is a critical factor, as it can be gradually hydrolyzed under acidic or basic conditions. This degradation can lead to the release of the free amine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where controlled conditions are maintained .

Dosage Effects in Animal Models

The effects of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid in animal models vary with dosage. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic processes. These threshold effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is involved in several metabolic pathways. The compound can be metabolized by enzymes that recognize the amino and carboxylic acid groups, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall biochemical effects. Additionally, the Boc group can be removed enzymatically or chemically, further altering the compound’s metabolic fate .

Transport and Distribution

Within cells and tissues, 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions can influence the compound’s localization and its overall biochemical activity .

Subcellular Localization

The subcellular localization of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOGFDWFZFHNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444787 |

Source

|

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108180-63-8 |

Source

|

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)